![molecular formula C8H16O6 B055871 3-Hydroxybutanoic acid;4-hydroxybutanoic acid CAS No. 117068-64-1](/img/structure/B55871.png)
3-Hydroxybutanoic acid;4-hydroxybutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxybutanoic acid and 4-hydroxybutanoic acid are important organic compounds that have gained significant attention in scientific research due to their potential applications in various fields. These compounds are also known as beta-hydroxybutyric acid and gamma-hydroxybutyric acid, respectively.
Wissenschaftliche Forschungsanwendungen
3-Hydroxybutanoic acid and 4-hydroxybutanoic acid have been extensively studied for their potential applications in various fields. In the medical field, these compounds have been found to have neuroprotective effects and can be used in the treatment of various neurological disorders. Additionally, they have been found to have anti-inflammatory and anti-oxidant properties, making them potential candidates for the treatment of inflammatory diseases. In the field of energy metabolism, these compounds have been found to play a crucial role in the regulation of energy metabolism, making them important in the study of metabolic disorders.
Wirkmechanismus
The mechanism of action of 3-hydroxybutanoic acid and 4-hydroxybutanoic acid is still not fully understood. However, it is believed that these compounds exert their effects by modulating various signaling pathways in the body. They have been found to activate the GABA receptor, which is involved in the regulation of neurotransmitter release. Additionally, they have been found to modulate the activity of various enzymes involved in energy metabolism.
Biochemical and Physiological Effects:
3-Hydroxybutanoic acid and 4-hydroxybutanoic acid have been found to have various biochemical and physiological effects. They have been found to increase the production of ATP, which is the primary energy currency of the body. Additionally, they have been found to increase the levels of NADH, which is an important coenzyme involved in energy metabolism. They have also been found to have anti-inflammatory and anti-oxidant properties, which can help in the prevention of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-hydroxybutanoic acid and 4-hydroxybutanoic acid in lab experiments include their simple synthesis method, availability, and low cost. Additionally, these compounds have been extensively studied, making them a reliable tool in scientific research. However, one of the limitations of using these compounds is their potential toxicity, which can limit their use in certain experiments.
Zukünftige Richtungen
There are various future directions for the study of 3-hydroxybutanoic acid and 4-hydroxybutanoic acid. One of the potential directions is the study of their role in the regulation of energy metabolism in various diseases, such as diabetes and obesity. Additionally, the study of their potential applications in the treatment of neurological disorders and inflammatory diseases is an important direction for future research. Furthermore, the development of new synthesis methods and the study of their toxicity profile are also important areas for future research.
Conclusion:
In conclusion, 3-hydroxybutanoic acid and 4-hydroxybutanoic acid are important organic compounds that have gained significant attention in scientific research due to their potential applications in various fields. These compounds have been found to have neuroprotective, anti-inflammatory, and anti-oxidant properties, making them potential candidates for the treatment of various diseases. The study of their mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions is crucial in the advancement of scientific research.
Synthesemethoden
3-Hydroxybutanoic acid and 4-hydroxybutanoic acid can be synthesized through various methods. One of the most common methods is the reduction of acetoacetate using sodium borohydride. Another method involves the hydrolysis of gamma-butyrolactone using potassium hydroxide. These methods are relatively simple and efficient, making them popular in the synthesis of these compounds.
Eigenschaften
CAS-Nummer |
117068-64-1 |
---|---|
Produktname |
3-Hydroxybutanoic acid;4-hydroxybutanoic acid |
Molekularformel |
C8H16O6 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
3-hydroxybutanoic acid;4-hydroxybutanoic acid |
InChI |
InChI=1S/2C4H8O3/c1-3(5)2-4(6)7;5-3-1-2-4(6)7/h3,5H,2H2,1H3,(H,6,7);5H,1-3H2,(H,6,7) |
InChI-Schlüssel |
FHUDZSGRYLAEKR-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)O)O.C(CC(=O)O)CO |
Kanonische SMILES |
CC(CC(=O)O)O.C(CC(=O)O)CO |
Synonyme |
3HB-4-HB P(3HB-co-4HB) P34HB copolymer poly(3-hydroxybutyrate-co-4-hydroxybutyrate) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.